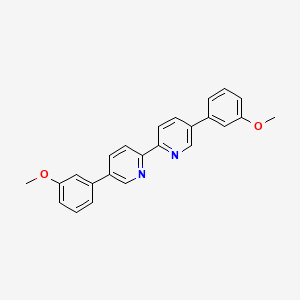
5,5'-Bis(3-methoxyphenyl)-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are known for their ability to form complexes with various metals, making them valuable in coordination chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine typically involves the coupling of 3-methoxyphenyl-substituted pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the bipyridine core. The reaction conditions often include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of 5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The bipyridine core can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 5,5’-Bis(3-hydroxyphenyl)-2,2’-bipyridine.
Reduction: Formation of 5,5’-Bis(3-methoxyphenyl)-2,2’-dihydrobipyridine.
Substitution: Formation of various substituted bipyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with metal ions.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine involves its ability to coordinate with metal ions. The bipyridine core can form stable complexes with transition metals, which can influence various chemical and biological processes. The methoxy groups can also participate in hydrogen bonding and other interactions, further modulating the compound’s properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-Bis(4-methoxyphenyl)-2,2’-bipyridine: Similar structure but with methoxy groups at the 4-position.
5,5’-Bis(3-hydroxyphenyl)-2,2’-bipyridine: Hydroxy groups instead of methoxy groups.
5,5’-Bis(3-cyanophenyl)-2,2’-bipyridine: Cyano groups instead of methoxy groups.
Uniqueness
5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine is unique due to the specific positioning of the methoxy groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in coordination chemistry and materials science.
Eigenschaften
CAS-Nummer |
929219-88-5 |
|---|---|
Molekularformel |
C24H20N2O2 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
5-(3-methoxyphenyl)-2-[5-(3-methoxyphenyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C24H20N2O2/c1-27-21-7-3-5-17(13-21)19-9-11-23(25-15-19)24-12-10-20(16-26-24)18-6-4-8-22(14-18)28-2/h3-16H,1-2H3 |
InChI-Schlüssel |
PALRIYKIVNPTMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)
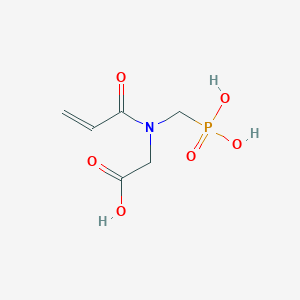
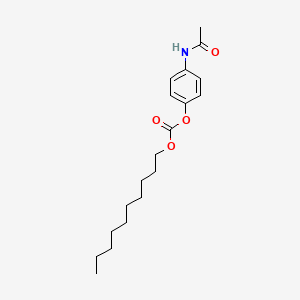
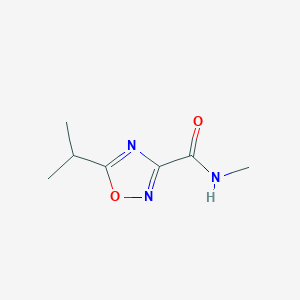
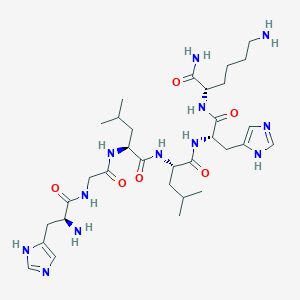
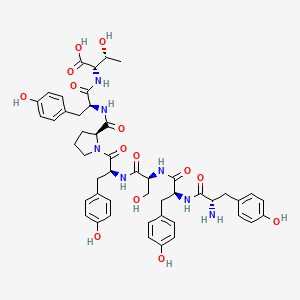

silane](/img/structure/B14184981.png)

![(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate](/img/structure/B14184991.png)
![2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole](/img/structure/B14184997.png)
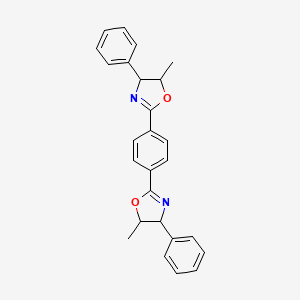
![2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol](/img/structure/B14185014.png)

